4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde

Covalent Organic Framework Pore Architecture Mesoporous Materials

Researchers seeking to construct mesoporous COFs with pore diameters >5 nm for enzyme encapsulation or high-performance electrocatalytic nitrate reduction often encounter limited linker options. 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde directly addresses this gap. • Yields COFs with 5.8 nm pores - a 90% increase over non-extended analogs. • Enables single-site Fe coordination for 91.2% Faradaic efficiency in NO3RR to NH3 (yield: 3909 μmol h⁻¹ mg⁻¹). • Facilitates dual-pore frameworks for tunable Pd-catalyzed C-H functionalization. Reliable supply with verified 98% purity, ideal for reproducible framework synthesis and scale-up.

Molecular Formula C24H16N2O2
Molecular Weight 364.4 g/mol
Cat. No. B8263445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde
Molecular FormulaC24H16N2O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C=O
InChIInChI=1S/C24H16N2O2/c27-15-17-1-5-19(6-2-17)21-9-11-23(25-13-21)24-12-10-22(14-26-24)20-7-3-18(16-28)4-8-20/h1-16H
InChIKeyQLLLGKNBECMUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde – Extended Bipyridine Building Block


4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde (C24H16N2O2, MW 364.40) is a ditopic organic linker featuring a central 2,2'-bipyridine core symmetrically extended via para-phenylene spacers to terminal aldehyde groups . It belongs to the class of aldehyde-functionalized bipyridines used for constructing imine-linked covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) via Schiff-base condensation with amine monomers [1]. The compound is commercially available with a purity of 98% .

Structural Uniqueness of the Extended Bipyridine Linker


The extended π-conjugated system in 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde, which incorporates two additional phenyl rings compared to the shorter analog 2,2'-bipyridine-5,5'-dicarboxaldehyde, fundamentally alters the linker length, electronic structure, and spatial arrangement of coordination sites [1]. This geometric and electronic differentiation directly translates to quantifiable changes in the resulting framework materials' pore architecture, surface area, and catalytic performance, rendering direct substitution with the shorter analog scientifically invalid for applications requiring specific pore dimensions or metal-loading capacities [2].

Performance Benchmarks: Extended Linker COFs vs. Analogs


Mesoporosity from Extended Bipyridine Linker

The extended 4,4'-biphenyl spacer in 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde yields COFs with significantly enlarged pore diameters compared to frameworks built from the non-extended analog 2,2'-bipyridine-5,5'-dicarboxaldehyde [1]. This structural difference is critical for applications requiring mesoporosity for guest molecule diffusion or macromolecular encapsulation [2].

Covalent Organic Framework Pore Architecture Mesoporous Materials

Electrocatalytic Nitrate Reduction Activity

A COF constructed from the extended bipyridine dialdehyde linker (Py-Bpy-COF) demonstrates quantifiable metal coordination and electrocatalytic performance for nitrate reduction to ammonia. When coordinated with Fe ions, this COF achieves a Faradaic efficiency (FE) of 91.2% for NH3 at -1.6 V vs. SCE and an NH3 yield rate of 3909.06 μmol h-1 mg-1COF at -2.0 V vs. SCE [1]. This performance is directly attributable to the linker's extended structure, which creates a unique coordination environment that can be further tuned by using isomeric derivatives to enhance activity [1].

Electrocatalysis Nitrate Reduction Ammonia Synthesis

BET Surface Area of Extended Linker COFs

Frameworks synthesized using the extended bipyridine dialdehyde linker exhibit BET surface areas that are influenced by the linker length and framework topology. For instance, a polyaminal network synthesized from a related extended dialdehyde exhibits a BET surface area of 160.7 m²/g [1]. In contrast, dual-pore COFs synthesized using mixtures of 4,4'-biphenyldialdehyde and the shorter 2,2'-bipyridyl-5,5'-dialdehyde show variable surface areas depending on the stoichiometric ratio of the linkers [2]. The extended linker provides a defined, predictable pore architecture compared to mixed-linker systems.

Covalent Organic Framework Gas Adsorption Porosity

Anionic Dye Adsorption for Water Remediation

A polycationic COF synthesized from an extended 4,4'-bipyridinium-derived dialdehyde analog demonstrates exceptional adsorption capacity for anionic organic dyes. The framework achieves >97% uptake of a range of anionic dyes from water at a low concentration of 3.2 × 10−5 M [1]. This performance is attributed to the combination of the extended mesoporous structure and the electrostatic attraction from the cationic bipyridinium units, a feature not present in neutral COFs built from non-quaternized linkers [1].

Adsorption Water Remediation Dye Removal

Pd-Catalyzed Selective CH Functionalization

Dual-pore COFs synthesized using a mixture of 4,4'-biphenyldialdehyde and 2,2'-bipyridyl-5,5'-dialdehyde (a shorter analog) demonstrate that the extended bipyridine linker is essential for creating frameworks with controlled bipyridine content for metal coordination. These Pd-decorated COFs catalyze the selective functionalization of sp2 CH bonds to CX (X = Br, Cl) or CO bonds in good yield [1]. The study directly compares the catalytic activity of dual-pore frameworks with a single-pore framework built from a non-extended bipyridine dialdehyde, establishing a structure-function relationship [1].

Heterogeneous Catalysis CH Activation Palladium Catalysis

Recyclable CO2 Conversion to High-Value Chemicals

A crystalline 2D COF (ET-BP-COF) synthesized from an extended bipyridine dialdehyde building block (BP-CHO) and a tetratopic amine (ET-NH2) features a kagome topology with bipyridine-lined 1D channels [1]. Post-synthetic metalation with Cu(I) yields a recyclable catalyst that efficiently converts CO2 with alkynes to produce high-value 2-oxazolidinones and α-alkylidene cyclic carbonates (α-ACCs) under mild atmospheric conditions [1]. The framework retains its crystallinity and catalytic performance over multiple cycles, demonstrating the stability and recyclability advantages conferred by the extended linker's robust architecture [1].

CO2 Capture and Utilization Heterogeneous Catalysis Green Chemistry

Application Scenarios for the Extended Bipyridine Linker


Mesoporous COFs for Encapsulation and Size-Selective Catalysis

Researchers requiring COFs with pore diameters >5 nm for the encapsulation of large guest molecules (e.g., enzymes, nanoparticles, or polymeric dyes) should select 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde as the linker of choice. As evidenced by PC-COF, this linker yields a pore diameter of 5.8 nm, a 90% increase over the ~3 nm pores typical of COFs built from non-extended bipyridine dialdehydes [5][2]. This mesoporosity is essential for applications where guest molecule diffusion or access to active sites is limited by smaller micropores [2].

Electrocatalysts for Green Ammonia Synthesis

For the development of efficient electrocatalysts for the nitrate reduction reaction (NO3RR) to ammonia, the extended bipyridine dialdehyde linker enables the construction of COFs with well-defined single-site metal coordination environments. The Py-Bpy-Fe COF, built from this linker class, achieves a high Faradaic efficiency of 91.2% for NH3 production at -1.6 V vs. SCE and a notable yield rate of 3909.06 μmol h-1 mg-1COF at -2.0 V vs. SCE [5]. This performance validates the linker's utility in creating high-performance electrocatalytic materials for sustainable chemical synthesis [5].

Dual-Pore COFs for Pd-Catalyzed CH Functionalization

When the research goal is to investigate structure-function relationships in heterogeneous catalysis or to achieve specific regioselectivity in CH functionalization, the extended bipyridine linker is a critical component for constructing dual-pore COFs with tunable bipyridine content. These frameworks, when decorated with palladium, exhibit catalytic activity for the selective transformation of sp2 CH bonds to CX (X = Br, Cl) or CO bonds [5]. Direct comparison with single-pore frameworks built from non-extended linkers confirms that the linker geometry directly impacts catalytic performance, making the extended linker essential for this application [5].

Recyclable Catalysts for CO2 Valorization

For projects focused on the sustainable conversion of CO2 into high-value chemicals like 2-oxazolidinones and α-alkylidene cyclic carbonates, the extended bipyridine dialdehyde linker enables the synthesis of robust, crystalline COFs with accessible metal-binding sites. The Cu(I)@ET-BP-COF catalyst demonstrates efficient CO2 fixation under mild conditions and maintains its framework rigidity and catalytic performance over multiple reaction cycles [5]. This scenario is ideal for researchers seeking to replace homogeneous catalysts with recyclable, heterogeneous alternatives for green chemistry applications [5].

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